Afimetoran

Descripción general

Descripción

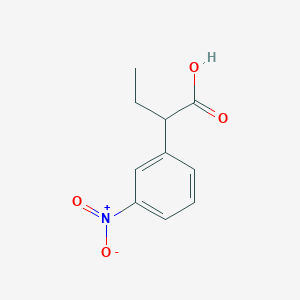

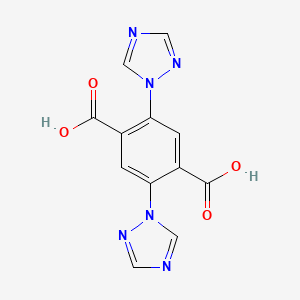

Afimetoran is an immunomodulator and an antagonist of toll-like receptors 7 and 8 . It is currently under investigation in clinical trials . It is a small molecule and is orally bioavailable . It is also known by the name BMS-986256 .

Chemical Reactions Analysis

This compound acts as an antagonist of TLR 7/8 . It has been observed that this compound inhibited the production of both interleukin-6 and interferon alpha in a dose-dependent manner in mice challenged with a TLR7 agonist .Aplicaciones Científicas De Investigación

Organic Electronics

- Synthesis and Application in Organic Electronics : A novel aromatic fused-imide, acenaphtho[1, 2-k]fluoranthene diimide derivative (AFI), shows promise in organic electronics due to its low lowest unoccupied molecular orbital (LUMO) level and strong π-π interactions. AFI's application in solar cell devices has been demonstrated, with a reported energy conversion efficiency of 0.33% (Ding et al., 2015).

- Molecular Structure and Device Performance : Further research into acenaphtho[1, 2‐k]fluoranthene‐fused diimide derivatives, like AFI, reveals a relationship between molecular structure and device performance in organic electronics. These compounds have been used in organic photovoltaic devices, achieving a power conversion efficiency of up to 2.37% (Ding et al., 2017).

Medical and Biological Research

- Autofluorescence Imaging in Medical Research : Autofluorescence (AF) characteristics of endogenous fluorophores, like AFI, are expanding in clinical applications beyond ophthalmology. AFI's label-free assessment allows visualization of cells and tissues, showing potential in areas like diabetology, cardiology, and surgery (Wizenty et al., 2020).

- Autofluorescence Lifetime Imaging for Metabolic Studies : AFI has been instrumental in studying cellular metabolism. It utilizes fluorescent metabolic cofactors like NADH and FAD for applications in research and clinical diagnostics. Its sensitivity to various factors like cell density and pH makes it a valuable tool in metabolic analysis (Chacko & Eliceiri, 2018).

- **Fluorescence Imaging in NeurologicalResearch**: AFI has been applied in neurological research, particularly in mapping cortical responses to sensory stimuli. It offers advantages such as spatially restricted fluorescence, reduced vascular artifacts, improved spatial response profile, and a faster time course. This makes AFI a robust measure of large-scale cortical activity patterns, especially in the study of primary visual cortex (Husson et al., 2007).

Environmental Science

- Artificial Floating Islands (AFI) for Environmental Improvement : AFIs are being explored for their potential in environmental applications such as nutrient removal, biomass production, wastewater treatment, and aquaculture. They represent an innovative approach to enhancing water quality and ecosystem health (Yeh, Yeh, & Chang, 2015).

Mecanismo De Acción

Afimetoran acts by binding to the target TLRs, inhibiting their operation to achieve beneficial activity . Like anifrolumab, it interferes with interferon, and like belimumab, it controls damage from overactive B cells. It also inhibits the production of multiple proinflammatory cytokines that cause a lot of tissue damage in lupus .

Direcciones Futuras

Afimetoran is currently in Phase 2 clinical trials for the treatment of systemic lupus erythematosus (SLE) . The compound has shown promise in mice, not only preventing lupus-like symptoms but also reversing signs of organ damage caused by the disease and preventing death . The results of these trials will determine the future directions for this compound.

Propiedades

IUPAC Name |

2-[4-[2-(7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-propan-2-yl-1H-indol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N6O/c1-15(2)24-20-11-19(18-7-9-31(10-8-18)13-23(27)33)5-6-22(20)30-25(24)21-12-32-26(28-14-29-32)17(4)16(21)3/h5-6,11-12,14-15,18,30H,7-10,13H2,1-4H3,(H2,27,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFVHLQYHFQOEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC=NN2C=C1C3=C(C4=C(N3)C=CC(=C4)C5CCN(CC5)CC(=O)N)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Afimetoran acts as an antagonist of TLR 7/8. | |

| Record name | Afimetoran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

2171019-55-7 | |

| Record name | Afimetoran [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2171019557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afimetoran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AFIMETORAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXP7MZL0VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Decahydrocyclobuta[1,2-c:3,4-c']dipyrrole](/img/structure/B3325625.png)

![6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3325639.png)

![2-Propenoic acid,3-[4-(acetyloxy)-3-methoxyphenyl]-,2-acetyl-5-methoxyphenyl ester](/img/structure/B3325640.png)

![2-amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3325654.png)